2-Bromo-4-methylnaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylnaphthalen-1-ol is an organic compound with the molecular formula C11H9BrO. It is a derivative of naphthalene, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the first position, along with a methyl group at the fourth position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylnaphthalen-1-ol typically involves the bromination of 4-methylnaphthalen-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination of 4-methylnaphthalen-1-ol, with precise control over reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-methylnaphthalen-1-ol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 4-methylnaphthalen-1-ol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 4-Methylnaphthalen-1-ol.
Oxidation: 4-Methyl-1-naphthaldehyde or 4-methyl-1-naphthoquinone.
Reduction: 4-Methylnaphthalen-1-ol.
Scientific Research Applications
2-Bromo-4-methylnaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylnaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but with the bromine atom at the first position.
2-Bromo-4-methylaniline: Contains an amino group instead of a hydroxyl group.
2-Bromo-4-methylphenol: A phenol derivative with similar substitution patterns
Uniqueness: 2-Bromo-4-methylnaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a hydroxyl group on the naphthalene ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9BrO |
---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
2-bromo-4-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9BrO/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-6,13H,1H3 |
InChI Key |
SXIKUWDEHINVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.